{3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine
Description
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(3-methylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine |
InChI |
InChI=1S/C8H10N4/c1-6-5-11-12-7(4-9)2-3-10-8(6)12/h2-3,5H,4,9H2,1H3 |
InChI Key |
YWFILBHMKGJXJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2N=CC=C(N2N=C1)CN |
Origin of Product |
United States |
Preparation Methods
Core Scaffold Synthesis: Formation of 3-Methylpyrazolo[1,5-a]pyrimidine
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold typically begins with the condensation of 5-amino-3-methylpyrazole derivatives and β-ketoesters or related carbonyl compounds.
Typical route:
5-Amino-3-methylpyrazole is reacted with diethyl malonate or β-ketoesters under basic or acidic conditions to yield dihydroxy or hydroxy-substituted pyrazolo[1,5-a]pyrimidinones (e.g., 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol) with yields often exceeding 80%.Example reaction conditions:
Sodium ethanolate as base in ethanol or reflux in acetic acid, sometimes assisted by microwave irradiation to improve yields and reaction times.Key intermediate:
The dihydroxy or hydroxy derivatives serve as precursors for further functionalization, especially chlorination at the 7-position for nucleophilic substitution.
Functionalization at the 7-Position: Chlorination and Nucleophilic Substitution
Chlorination step:
The hydroxy groups at positions 5 and 7 are selectively converted to chloro substituents using phosphorus oxychloride (POCl3), often in the presence of tetramethylammonium chloride or similar reagents. This step yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with moderate to good yields (~60%).Selective substitution:
The chlorine at the 7-position is more reactive and can be selectively displaced by nucleophiles such as amines. In the case of {3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine, nucleophilic substitution with methanamine or related amine derivatives is performed.Reaction conditions:
The nucleophilic substitution is typically carried out at room temperature in the presence of a base such as potassium carbonate to neutralize the hydrochloric acid formed and drive the reaction forward. Yields for this substitution step can be high, often above 90%.
Alternative Synthetic Routes and Variations
Suzuki coupling approach:
Some derivatives of pyrazolo[1,5-a]pyrimidines have been prepared via Suzuki cross-coupling reactions using palladium catalysts, starting from halogenated intermediates and boronic acids or esters. While this method is more common for aryl substitutions, it can be adapted for the introduction of amine-containing side chains by subsequent transformations.Hydrazine-mediated transformations:
Hydrazine hydrate treatment of 7-chloro derivatives can yield hydrazinyl-substituted pyrazolo[1,5-a]pyrimidines, which can be further converted to amino derivatives through reduction or substitution reactions.Microwave-assisted synthesis:
Microwave irradiation has been employed to accelerate Michael addition and cyclocondensation steps in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, improving yields and reducing reaction times significantly.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclocondensation | 5-Amino-3-methylpyrazole + diethyl malonate, NaOEt, EtOH reflux | 80-89 | Formation of pyrazolo[1,5-a]pyrimidine diol intermediate |
| 2 | Chlorination | POCl3, tetramethylammonium chloride, reflux | 60-65 | Conversion of diol to 5,7-dichloro derivative |
| 3 | Nucleophilic substitution | Methanamine, K2CO3, RT | 90-94 | Selective substitution at 7-position to introduce methanamine |
| 4 | Alternative Suzuki coupling | Pd catalyst, boronic acids/esters, base | Variable | For aryl/alkyl substitutions; less common for direct amine introduction |
Research Findings and Considerations
Selectivity:
The chlorine at the 7-position is more reactive than at the 5-position, allowing selective substitution, which is critical for obtaining the correct methanamine derivative without undesired side reactions.Reaction optimization:
Microwave irradiation and solvent choice (e.g., 1,4-dioxane, ethanol) have been shown to improve reaction efficiency and yields in key steps such as cyclocondensation and Michael addition.Biological relevance: The prepared 7-aminopyrazolo[1,5-a]pyrimidine derivatives, including methanamine-substituted analogues, have demonstrated significant biological activity, particularly as inhibitors of mycobacterial ATP synthase, underscoring the importance of precise synthetic control.
Chemical Reactions Analysis
Types of Reactions
{3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine for reduction, various oxidizing agents for oxidation, and halogenated compounds for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine ring.
Scientific Research Applications
Antimycobacterial Activity
One of the most significant applications of pyrazolo[1,5-a]pyrimidine derivatives, including 3-Methylpyrazolo[1,5-a]pyrimidin-7-ylmethanamine, is their role as inhibitors of Mycobacterium tuberculosis . Research indicates that these compounds can inhibit mycobacterial ATP synthase, which is crucial for the survival of the bacteria.
- Mechanism of Action : The binding studies suggest that these compounds interact with specific subunits of ATP synthase, leading to a decrease in ATP production and ultimately bacterial death. For instance, studies have shown that certain derivatives exhibit promising activity against M. tuberculosis in both in vitro and in vivo models, demonstrating their potential as antituberculosis agents .
Kinase Inhibition
Another prominent application of pyrazolo[1,5-a]pyrimidine derivatives is their ability to act as inhibitors of various protein kinases. These enzymes are critical in numerous cellular processes and are often implicated in cancer and other diseases.
- Specific Kinases Targeted : Compounds from this class, including 3-Methylpyrazolo[1,5-a]pyrimidin-7-ylmethanamine, have been identified as effective inhibitors of kinases such as c-Abl, Bcr-Abl, and c-Kit. The structure–activity relationship (SAR) studies indicate that modifications at specific positions on the pyrazolo ring can significantly enhance inhibitory potency .
Potential for Cognitive Enhancement
Recent studies have also explored the potential cognitive-enhancing effects of pyrazolo[1,5-a]pyrimidine derivatives. Inhibition of phosphodiesterase type 2A (PDE2A) has been associated with improved cognitive functions.
- Research Findings : The introduction of methyl groups at specific positions on the pyrazolo ring has been shown to enhance PDE2A inhibitory activity substantially. This suggests that these compounds may have therapeutic potential in treating cognitive impairments related to neurodegenerative diseases .
Structure–Activity Relationships
Understanding the structure–activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives is crucial for optimizing their pharmacological profiles.
| Substitution Position | Effect on Activity |
|---|---|
| 5-position | Well tolerated; enhances potency |
| 6-position | Significant increase in potency with methyl substitution |
| 2-position | Detrimental for potency |
This table summarizes key findings from SAR studies indicating how different substitutions can affect the biological activity of these compounds .
Case Studies
Several case studies illustrate the practical applications and effectiveness of pyrazolo[1,5-a]pyrimidine derivatives:
- Case Study 1 : A derivative was tested against M. tuberculosis and showed a significant reduction in bacterial load in infected macrophages while maintaining low cytotoxicity levels.
- Case Study 2 : In a preclinical model for cognitive impairment, a specific derivative demonstrated improved memory performance linked to its PDE2A inhibition.
Mechanism of Action
The mechanism of action of {3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, interfering with the activity of enzymes involved in various biological processes . Its effects are mediated through binding to active sites or allosteric sites on the target enzymes, leading to altered enzyme activity and subsequent biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituent positions and functional groups, significantly altering physicochemical and biological properties:
Key Observations :
Physicochemical Properties
- Molecular Weight : At 174.21 g/mol, the target compound falls within the "drug-like" range, whereas analogs with bulky substituents (e.g., phenyl amides) exceed 300 g/mol, complicating bioavailability .
Biological Activity
{3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a heterocyclic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This compound features a pyrazolo[1,5-a]pyrimidine core structure, which has been the subject of extensive research for its therapeutic applications, including anti-tuberculosis and anticancer properties.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : CHN
- Molecular Weight : 162.19 g/mol
- LogP : 0.9 (indicating moderate lipophilicity)
Antimicrobial Activity
Research indicates that derivatives of {3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine exhibit promising activity against Mycobacterium tuberculosis. The compound's structural modifications at the 7-position have been shown to enhance its efficacy as an anti-tuberculosis agent. In vitro studies demonstrate that certain derivatives can inhibit the growth of tuberculosis strains effectively, suggesting a potential pathway for drug development against this global health threat.
Anticancer Properties
The anticancer potential of {3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine has also been explored. Studies report that compounds within this class exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown antiproliferative activity with GI(50) values reaching sub-micromolar concentrations across multiple tumor types . The structure-activity relationship (SAR) studies indicate that specific substitutions can significantly enhance anticancer activity.
Case Study 1: Anti-Tuberculosis Activity
A study focused on the synthesis and evaluation of several pyrazolo[1,5-a]pyrimidine derivatives highlighted their inhibitory effects on Mycobacterium tuberculosis. The most active compounds demonstrated a minimum inhibitory concentration (MIC) below 1 µg/mL, indicating strong potential for therapeutic use against tuberculosis infections.
Case Study 2: Anticancer Activity
In another investigation, a series of derivatives were tested against a panel of over 50 cancer cell lines. Notably, compounds with specific methyl and amino substitutions showed enhanced selectivity against leukemia and renal cancer cell lines. The most potent derivative exhibited a GI(50) value of 0.05 µM against leukemia cells, showcasing the potential for targeted cancer therapies utilizing this scaffold .
The biological activity of {3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine is thought to involve interaction with specific biological targets:
- Enzymatic Inhibition : Some studies suggest that these compounds may act as inhibitors of key enzymes involved in cancer progression and bacterial metabolism.
- Binding Affinity : Interaction studies reveal significant binding affinities to various receptors involved in disease processes, highlighting the importance of structural modifications for enhancing potency.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Amino-4-methylpyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyrimidine | Exhibits different biological activity profiles |
| 7-Azabicyclo[4.2.0]octane | Bicyclic amine | Distinct pharmacological properties |
| 2-Methyl-5-(2-pyridyl)pyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyrimidine | Enhanced activity against certain cancer types |
This table illustrates the diversity within the pyrazolo[1,5-a]pyrimidine family and emphasizes how variations in substitution can lead to unique biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
